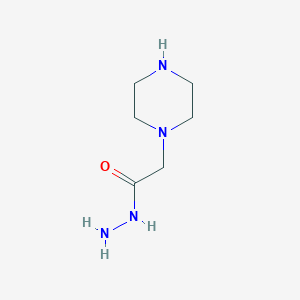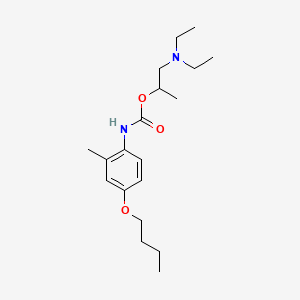![molecular formula C25H43NO3 B13788289 [(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate CAS No. 94386-34-2](/img/structure/B13788289.png)
[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate is a complex organic compound that belongs to the class of epoxypregnanes. This compound is characterized by its unique structure, which includes an epoxide ring and a dimethylammonium group attached to a pregnane skeleton. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Ammonium Group Introduction: The dimethylammonium group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the epoxide intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylammonium group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, other nucleophiles.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate involves its interaction with specific molecular targets. The epoxide ring and dimethylammonium group play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate can be compared with other epoxypregnanes and steroid derivatives. Similar compounds include:
Epoxypregnanes: Compounds with similar epoxide rings but different substituents.
Steroid Derivatives: Compounds with similar steroid skeletons but different functional groups.
Uniqueness
The uniqueness of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate lies in its specific combination of an epoxide ring and a dimethylammonium group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94386-34-2 |
|---|---|
Molecular Formula |
C25H43NO3 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[(5S,6R,9R,13S,16S,18S)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosan-16-yl]-dimethylazanium;acetate |
InChI |
InChI=1S/C23H39NO.C2H4O2/c1-15-19-7-8-21-18-6-5-16-13-17(24(3)4)9-11-22(16,2)20(18)10-12-23(19,21)14-25-15;1-2(3)4/h15-21H,5-14H2,1-4H3;1H3,(H,3,4)/t15-,16+,17+,18?,19-,20?,21?,22+,23+;/m1./s1 |
InChI Key |
NHKJAIVPHGJKJE-OTSRDOKXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CCC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(CC[C@@H](C5)[NH+](C)C)C)CO1.CC(=O)[O-] |
Canonical SMILES |
CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)[NH+](C)C)C)CO1.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



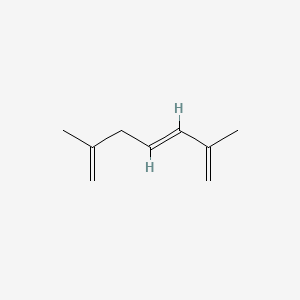
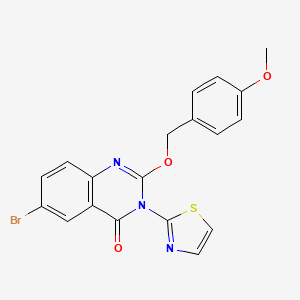

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)



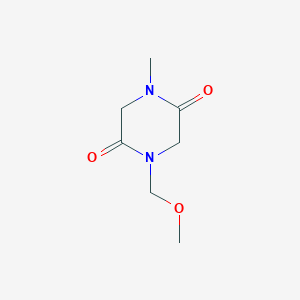
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)

